Cas no 220271-99-8 (Propanoic acid,2-methyl-,(2''R,3R,4'aR,5'S,6'R,6'aR,10'aR,10'bR)-dodecahydro-6'a-(hydroxymethyl)-4'a,10'b-dimethyl-5-oxodispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxirane]-5',6'-diylester (9CI))

Propanoic acid,2-methyl-,(2''R,3R,4'aR,5'S,6'R,6'aR,10'aR,10'bR)-dodecahydro-6'a-(hydroxymethyl)-4'a,10'b-dimethyl-5-oxodispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxirane]-5',6'-diylester (9CI) structure
220271-99-8 structure
Product Name:Propanoic acid,2-methyl-,(2''R,3R,4'aR,5'S,6'R,6'aR,10'aR,10'bR)-dodecahydro-6'a-(hydroxymethyl)-4'a,10'b-dimethyl-5-oxodispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxirane]-5',6'-diylester (9CI)
CAS No:220271-99-8
MF:C28H42O9
MW:522.627689838409
CID:278980
Update Time:2024-03-01

Propanoic acid,2-methyl-,(2''R,3R,4'aR,5'S,6'R,6'aR,10'aR,10'bR)-dodecahydro-6'a-(hydroxymethyl)-4'a,10'b-dimethyl-5-oxodispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxirane]-5',6'-diylester (9CI) Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid,2-methyl-,(2''R,3R,4'aR,5'S,6'R,6'aR,10'aR,10'bR)-dodecahydro-6'a-(hydroxymethyl)-4'a,10'b-dimethyl-5-oxodispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxirane]-5',6'-diylester (9CI)
    • Scutenisin
    • Propanoic acid,2-methyl-,(2''R,3R,4'aR,5'S,6'R,6'aR,10'aR,10'bR)-dodecahydro-6'a-(hydroxymethyl)-4'a,10'b-dimethyl-5-oxodispi
    • Propanoic acid,2-methyl-,(2''R,3R,4'aR,5'S,6'R,6'aR,10'aR,10'bR)-dodecahydro-6'a-(hydroxymethyl)-4'a,10'b-dimethyl-5-oxodispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxirane]-5',6'-diyles
    • Propanoic acid, 2-methyl-, (2''R,3R,4'aR,5'S,6'R,6'aR,10'aR,10'bR)-dodecahydro-6'a-(hydroxymethyl)-4'a,10'b-dimethyl-5-oxodispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxirane]-5',6'-diyl ester (9CI)
    • (-)-Scutenisin
    • Inchi: 1S/C28H42O9/c1-16(2)22(31)35-20-21(36-23(32)17(3)4)28(13-29)18(8-7-9-27(28)15-34-27)24(5)10-11-26(37-25(20,24)6)12-19(30)33-14-26/h16-18,20-21,29H,7-15H2,1-6H3
    • InChI Key: RNCJRXUVVODHMB-UHFFFAOYSA-N
    • SMILES: CC(C(OC1C2(C(CCC3(CC(=O)OC3)O2)(C)C2CCCC3(OC3)C2(CO)C1OC(C(C)C)=O)C)=O)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 37
  • XLogP3: 2.74

Propanoic acid,2-methyl-,(2''R,3R,4'aR,5'S,6'R,6'aR,10'aR,10'bR)-dodecahydro-6'a-(hydroxymethyl)-4'a,10'b-dimethyl-5-oxodispiro[furan-3(2H),3'-[3H]naphtho[2,1-b]pyran-7'(2'H),2''-oxirane]-5',6'-diylester (9CI) Related Literature

Recommended suppliers
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent